Cas no 793727-73-8 ([(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine)

[(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine structure
793727-73-8 structure
Product name:[(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine
CAS No:793727-73-8
MF:C18H15ClN2
Molecular Weight:294.778103113174
CID:5380218
PubChem ID:4833595

[(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine 化学的及び物理的性質

名前と識別子

    • [(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine
    • インチ: 1S/C18H15ClN2/c1-13(14-7-3-2-4-8-14)20-12-16-11-15-9-5-6-10-17(15)21-18(16)19/h2-13H,1H3/b20-12+
    • InChIKey: XOHSVXHUTPVGTP-UDWIEESQSA-N
    • SMILES: C(/C1C(=NC2C=CC=CC=2C=1)Cl)=N\C(C1C=CC=CC=1)C

[(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26582135-0.05g
[(2-chloroquinolin-3-yl)methylidene](1-phenylethyl)amine
793727-73-8 95.0%
0.05g
$212.0 2025-03-20

[(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine 関連文献

[(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amineに関する追加情報

[(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine: A Comprehensive Overview

The compound with CAS No. 793727-73-8, commonly referred to as [(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of quinoline, a heterocyclic aromatic system, and incorporates a chloro group at the 2-position, along with a substituted ethylamine moiety. The structure of this compound is notable for its potential to engage in various chemical reactions and biological interactions, making it a subject of interest for researchers and industry professionals alike.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anti-inflammatory, antiviral, and anticancer agents. The presence of the chloro group in [(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine introduces additional electronic effects and steric hindrance, which can influence its reactivity and bioavailability. This makes it a promising candidate for further exploration in medicinal chemistry.

From a synthetic standpoint, the preparation of [(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine involves a series of well-established organic reactions. The synthesis typically begins with the chlorination of quinoline at the 2-position, followed by the introduction of the imine group via Schiff base formation. The use of advanced techniques such as microwave-assisted synthesis has been reported to enhance the efficiency and yield of this process, aligning with current trends in green chemistry.

The physical properties of this compound are equally intriguing. Its melting point, solubility, and stability under various conditions have been characterized using modern analytical techniques such as X-ray crystallography and thermogravimetric analysis. These properties are critical for determining its suitability in pharmaceutical formulations and industrial applications.

In terms of biological activity, [(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine has shown potential as an inhibitor of key enzymes involved in inflammatory pathways. Preclinical studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Moreover, this compound has been investigated for its antioxidant properties. The quinoline ring's inherent aromatic stability contributes to its ability to scavenge free radicals, making it a candidate for applications in cosmetics and nutraceuticals aimed at combating oxidative stress.

The development of [(2-chloroquinolin-3-yl)methylidene](1-phenylethyl )amine also underscores the importance of interdisciplinary collaboration in scientific research. Insights from computational chemistry, such as molecular docking studies, have provided valuable information about its binding affinity to target proteins. These findings have guided further optimization efforts to enhance its pharmacokinetic profile and therapeutic efficacy.

In conclusion, [(2-chloroquinolin-3-yLmethylidene](1-PHENYLETHYL )AMINE (CAS No. 793727-) represents a compelling example of how structural modifications can unlock new functional properties in organic compounds. With ongoing research focusing on its synthesis, characterization, and biological applications, this compound holds significant promise for advancing both academic knowledge and industrial innovation.

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